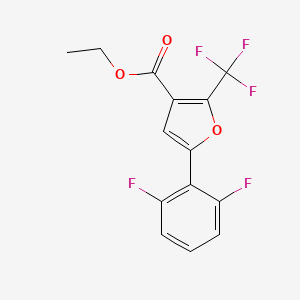
4-Chloro-2-(trifluoromethyl)-N-methylformanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)-N-methylformanilide (4-Cl-TFMF) is a synthetic compound with a broad range of applications in the scientific research field. It is a trifluoromethylated formanilide, a type of amide, that is composed of a 4-chloro-2-trifluoromethylbenzene ring and an N-methyl formamide moiety. 4-Cl-TFMF has been used in many laboratory experiments due to its unique properties, such as its low solubility in water and its low reactivity in the presence of various solvents. This compound has been used in a variety of studies, ranging from biochemical and physiological research to drug development and testing.
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethyl)-N-methylformanilide has a variety of applications in the scientific research field. It has been used in the development of drugs, in the study of biochemical and physiological processes, and in the synthesis of various compounds. This compound has been used in the study of enzyme kinetics, as a substrate for the synthesis of peptides, and as a reagent for the synthesis of other compounds. It has also been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in biochemical and physiological processes. It is thought to bind to the active site of the enzyme, blocking its activity and thus preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins and other compounds. It has also been found to inhibit the activity of enzymes involved in the production of neurotransmitters, such as dopamine and serotonin. In addition, this compound has been found to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in laboratory experiments has a number of advantages. It is a stable compound that is easy to synthesize and has a low solubility in water. It also has a low reactivity in the presence of various solvents and can be used in a variety of laboratory experiments. However, this compound also has some limitations. It is toxic and can be dangerous if not handled properly. In addition, it can be difficult to obtain in large quantities, and it can be expensive to purchase.
Direcciones Futuras
There are a number of potential future directions for the use of 4-Chloro-2-(trifluoromethyl)-N-methylformanilide in scientific research. It could be used to study the structure and function of proteins, as well as to study the metabolism of drugs. It could also be used to study the biochemical and physiological effects of various compounds, and to develop new drugs. In addition, this compound could be used to synthesize other compounds, such as peptides and other small molecules. Finally, this compound could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Métodos De Síntesis
4-Chloro-2-(trifluoromethyl)-N-methylformanilide can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 4-chloro-2-trifluoromethylbenzene with N-methyl formamide in the presence of a catalyst, such as palladium chloride. The reaction is usually carried out at a temperature of around 80°C and a pressure of around 1 atm.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-N-methylformamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-14(5-15)8-3-2-6(10)4-7(8)9(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIWDKZYAWQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)



![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)


![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)